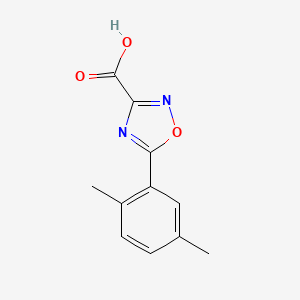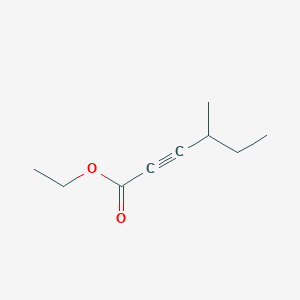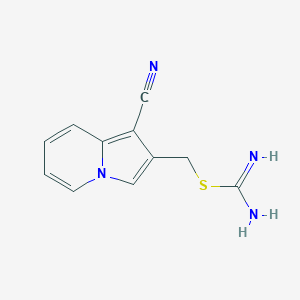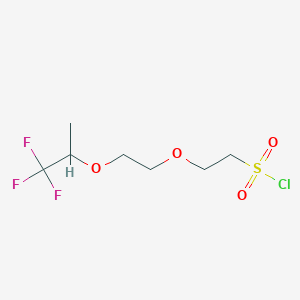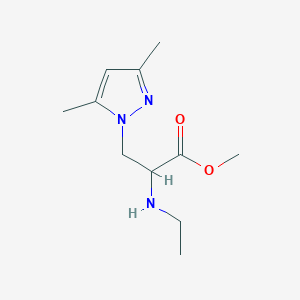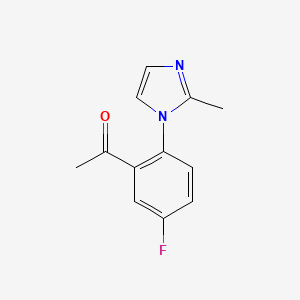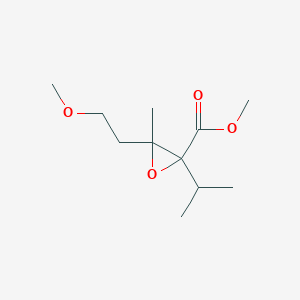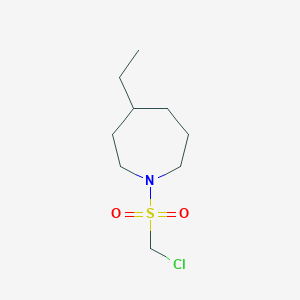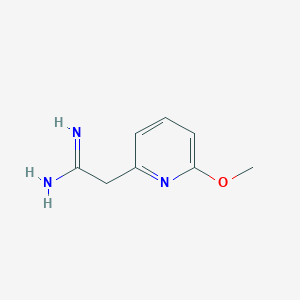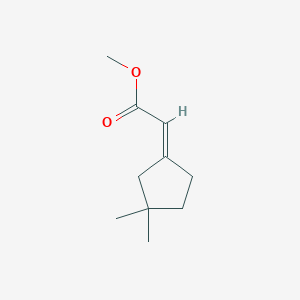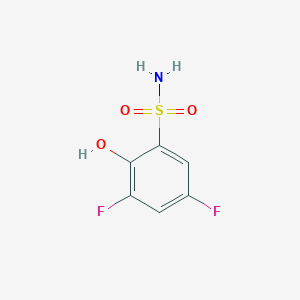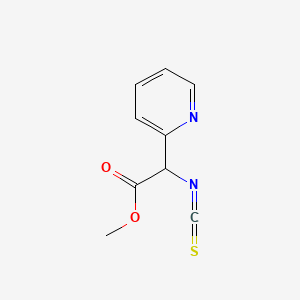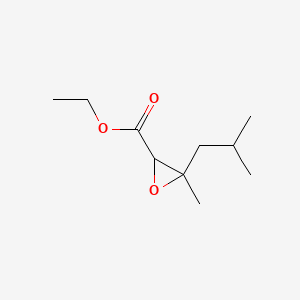
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its unique structural features, which include a cis configuration and an ethyl ester group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the cis configuration is maintained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .
化学反応の分析
Types of Reactions
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactive epoxide ring
作用機序
The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves the reactivity of its epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions .
類似化合物との比較
Similar Compounds
Ethyl trans-3-methyl-3-isobutyloxirane-2-carboxylate: Similar structure but with a trans configuration.
Methyl cis-3-methyl-3-isobutyloxirane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its cis configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its trans counterpart. The presence of the ethyl ester group also influences its solubility and reactivity .
特性
CAS番号 |
24222-13-7 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3 |
InChIキー |
PUIUZWMTQGBAIE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


